molecular formula C9H15BrN2O B14028769 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL

Cat. No.: B14028769
M. Wt: 247.13 g/mol
InChI Key: PLRWZXGFSJQSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL is a brominated pyrazole derivative featuring a 2-methylpropan-2-ol substituent. For instance, 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one (CAS: 1004017-87-1, C₈H₁₁BrN₂O, MW: 231.09) shares the same pyrazole core but substitutes the hydroxyl group with a ketone .

Properties

Molecular Formula

C9H15BrN2O

Molecular Weight

247.13 g/mol

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C9H15BrN2O/c1-6-8(10)7(2)12(11-6)5-9(3,4)13/h13H,5H2,1-4H3

InChI Key

PLRWZXGFSJQSHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)(C)O)C)Br

Origin of Product

United States

Preparation Methods

Detailed Synthetic Routes

Step Reaction Reagents & Conditions Notes Reference
1 Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole Cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by bromination using N-bromosuccinimide (NBS) or bromine in acetic acid Bromination is regioselective at the 4-position due to electronic effects of methyl groups ,
2 N-alkylation of pyrazole nitrogen with 2-methylpropan-2-ol derivative React 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropan-2-ol or its activated derivative (e.g., 2-methylpropan-2-yl halide or tosylate) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–120 °C) Base facilitates deprotonation of pyrazole NH, promoting nucleophilic substitution ,
3 Purification Recrystallization from ethyl acetate/petroleum ether or chromatographic methods (silica gel column chromatography) Ensures high purity for further applications ,

Example Synthetic Procedure

Based on literature analogs and related pyrazole derivatives:

  • Preparation of 4-Bromo-3,5-dimethyl-1H-pyrazole : React 3,5-dimethyl-1H-pyrazole with N-bromosuccinimide (NBS) in acetic acid at room temperature for 3–5 hours to selectively brominate the 4-position.

  • N-Alkylation : Dissolve the brominated pyrazole in dry DMF, add potassium carbonate as a base, and then add 2-methylpropan-2-yl bromide dropwise. Stir the mixture at 80 °C for 12 hours under nitrogen atmosphere.

  • Workup and Purification : After completion, quench the reaction with water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.

Industrial Scale Considerations

Industrial synthesis would optimize the above steps for scalability:

  • Use of continuous flow reactors for controlled bromination and alkylation.
  • Employing greener solvents or solvent-free conditions where possible.
  • Advanced purification techniques such as preparative HPLC or crystallization under controlled cooling to maximize yield and purity.
  • Process safety considerations due to bromine reagents and bases.

Reaction Conditions and Mechanistic Insights

Reaction Conditions Summary

Reaction Step Solvent Base Temperature Time Yield (%) Notes
Bromination Acetic acid or dichloromethane None or catalytic acid RT 3–5 h 80–90 Regioselective bromination
N-Alkylation DMF or DMSO K2CO3 or NaH 60–120 °C 8–12 h 70–85 SN2 mechanism on activated alkyl halide

Purification and Characterization

  • Purification is commonly achieved by recrystallization from ethyl acetate/petroleum ether mixtures or silica gel chromatography using gradients of hexane/ethyl acetate.
  • Characterization includes NMR (¹H, ¹³C), mass spectrometry (MS), and elemental analysis to confirm structure and purity.
  • Single crystal X-ray diffraction data are available for related pyrazole derivatives confirming the substitution pattern and conformation.

Summary Table of Preparation Methods

Parameter Method 1: Batch Synthesis Method 2: Continuous Flow Notes
Bromination Reagent NBS or Br2 NBS in flow reactor Flow improves safety and control
Alkylation Base K2CO3, NaH Solid base cartridges Flow allows continuous base addition
Solvent DMF, DMSO DMF or solvent-free Solvent-free possible for green chemistry
Temperature 60–120 °C Controlled heating zones Precise temperature control in flow
Yield 70–85% Comparable or improved Flow may enhance yield and reproducibility
Purification Recrystallization, chromatography Inline purification possible Flow enables continuous purification

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Reagent Conditions Product Key Observations
Potassium permanganateAcidic, 60–80°C1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-oneForms a ketone via hydroxyl group oxidation
Chromium trioxide (CrO₃)Anhydrous acetone, RTSame ketone derivativeFaster reaction kinetics compared to permanganate

Mechanistic Insight :
The hydroxyl group (-OH) is oxidized to a carbonyl group (C=O) through a two-step dehydrogenation process. The steric hindrance from the 2-methylpropan-2-ol moiety slightly slows the reaction but ensures selectivity for ketone formation .

Reduction Reactions

The bromine atom on the pyrazole ring participates in reduction reactions:

Reagent Conditions Product Key Observations
Lithium aluminum hydrideDry THF, reflux1-(3,5-Dimethylpyrazol-1-yl)-2-methylpropan-2-olBromine replaced by hydrogen; retains alcohol group
Sodium borohydrideMethanol, 0–5°CPartial reduction observedLower efficiency due to weaker reducing power

Mechanistic Insight :
Reduction proceeds via nucleophilic substitution (SN2), where the bromine atom is replaced by a hydride ion. The reaction is favored in aprotic solvents like THF to stabilize intermediates .

Substitution Reactions

The bromine atom is highly susceptible to nucleophilic substitution, enabling diverse derivatization:

Reagent Conditions Product Key Observations
Sodium azide (NaN₃)DMF, 80°C, 12h1-(4-Azido-3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-olHigh yield (>85%); azide group introduced
Grignard reagents (R-MgX)Dry ether, RT1-(4-Alkyl-3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-olRequires catalytic Cu(I) for efficacy

Mechanistic Insight :
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the pyrazole ring’s nitrogen atoms. Steric hindrance from 3,5-dimethyl groups slightly slows reactivity but enhances regioselectivity .

Side Reactions and Competing Pathways

  • Elimination : Under strong basic conditions (e.g., KOH/EtOH), dehydrohalogenation may occur, forming a pyrazole-alkene derivative.

  • Esterification : The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters, though this competes with oxidation .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states .

This compound’s versatility in oxidation, reduction, and substitution reactions makes it invaluable in organic synthesis and drug discovery. Further studies are warranted to explore its catalytic applications and reaction kinetics under flow-chemistry conditions.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related pyrazole derivatives from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL (Target) 2-methylpropan-2-ol C₉H₁₅BrN₂O 247.14 (calculated) Hydroxyl group may increase polarity; no direct synthesis or LC/MS data reported.
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one Propan-2-one (ketone) C₈H₁₁BrN₂O 231.09 CAS: 1004017-87-1; commercial availability noted .
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 4'-Chlorophenyl, ketone C₁₂H₁₁BrClN₂O 330.59 LC/MS m/z: 301, 303, 305 [M+H]⁺; synthesized via Procedure A3 .
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Carbaldehyde, 4-fluorophenyl, phenyl C₁₆H₁₄FN₃O 299.30 Crystal structure confirmed; dihydro-pyrazole backbone .

Functional Group Analysis

  • Hydroxyl vs. Ketone Groups : The target compound’s hydroxyl group (vs. ketone in and ) may confer higher solubility in polar solvents and distinct reactivity in nucleophilic substitutions.
  • Aromatic vs.

Research Implications and Limitations

While the evidence lacks direct studies on the target compound, trends from analogs suggest:

  • Physicochemical Properties : The hydroxyl group may lower melting points compared to ketone analogs due to reduced crystallinity.
  • Biological Activity : Brominated pyrazoles are often explored as kinase inhibitors or antimicrobial agents; the hydroxyl group could modulate toxicity profiles .
  • Crystallography : Pyrazole derivatives in were resolved using X-ray crystallography, a method applicable to the target compound if single crystals are obtained.

Limitations : Absence of experimental data for the target compound necessitates reliance on extrapolation from structural analogs. Future studies should prioritize synthesis and empirical characterization.

Biological Activity

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds that can exhibit various pharmacological properties due to their ability to interact with multiple biological targets. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromo substituent and multiple methyl groups, which influence its reactivity and interactions in biological systems. The molecular formula is C10H12BrN5OC_{10}H_{12}BrN_5O with a molecular weight of approximately 298.14 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The bromo group enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions and form stable complexes with target biomolecules.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, including alkaline phosphatase (ALP). In vitro studies have shown that it exhibits competitive inhibition with an IC50 value of approximately 1.469 ± 0.02 µM, indicating potent activity against this enzyme .

Biological Activities

The compound has been investigated for several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against multi-drug resistant strains of bacteria such as XDR-Salmonella Typhi. The minimum inhibitory concentration (MIC) values for similar compounds ranged from 6.25 mg/mL to 50 mg/mL .

Anti-inflammatory Properties

Pyrazole derivatives are also explored for their anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways through enzyme inhibition or receptor antagonism.

Anticancer Potential

There is growing interest in the anticancer properties of pyrazole compounds. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Studies and Research Findings

Study Findings Reference
Study on Enzyme InhibitionThe compound showed competitive inhibition against alkaline phosphatase with an IC50 of 1.469 ± 0.02 µM.
Antimicrobial Activity EvaluationDemonstrated significant antimicrobial activity against XDR-Salmonella Typhi with MIC values ranging from 6.25 mg/mL to 50 mg/mL for various derivatives.
Anticancer Activity AssessmentInduced apoptosis in cancer cell lines; specific pathways involved need further elucidation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves coupling reactions under controlled conditions. For example, refluxing intermediates in ethanol or xylene (25–30 hours) with stoichiometric ratios of reagents (e.g., chloranil as an oxidizing agent) can yield target compounds . Systematic optimization includes varying reaction time, temperature (e.g., maintaining –20 to –15 °C for intermediates ), and solvent polarity. Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (using 2-propanol or DMF-EtOH mixtures) are critical for purification .

Q. What purification strategies are most effective for this compound, considering its solubility and stability?

  • Methodological Answer : Purification efficacy depends on solubility profiles. Ethyl acetate/hexane gradients in column chromatography effectively separate brominated pyrazole derivatives . Recrystallization from methanol or 2-propanol improves purity, as demonstrated for structurally similar compounds . Stability tests under vacuum or inert atmospheres are recommended to prevent decomposition during solvent removal .

Q. How can structural characterization be comprehensively performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR/FTIR : Analyze 1^1H and 13^13C NMR shifts to confirm substituent positions (e.g., bromine at C4, methyl groups at C3/C5) . FTIR identifies functional groups like hydroxyls (broad ~3200 cm1^{-1}) and C-Br stretches (500–600 cm1^{-1}).
  • X-ray Crystallography : Single-crystal studies (orthorhombic system, space group P212121P2_12_12_1) provide absolute configuration validation. Data collection with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXL97 ensure structural accuracy .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the pyrazole ring in this compound under different catalytic conditions?

  • Methodological Answer : The pyrazole ring formation likely proceeds via cyclocondensation of hydrazines with diketones or via diazomethane-mediated alkylation. For example, triethylamine catalyzes nucleophilic substitution at the pyrazole N1 position, while diazomethane introduces methyl groups . Kinetic studies (e.g., varying triethylamine concentrations) and isotopic labeling (e.g., 15^{15}N) can elucidate reaction pathways .

Q. How can computational chemistry predict the compound's reactivity and guide synthetic modifications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as electrophilic susceptibility at the bromine site. Molecular docking studies predict binding affinities for biological targets. Solvent effects (e.g., ethanol vs. xylene) can be simulated using COSMO-RS to optimize reaction media .

Q. What are the environmental fate and degradation pathways of this compound under varied conditions?

  • Methodological Answer : Long-term environmental studies (e.g., Project INCHEMBIOL ) recommend:

  • Abiotic Degradation : Hydrolysis studies at pH 4–9 to assess stability.
  • Biotic Degradation : Microbial consortia from soil/water samples incubated with the compound (GC-MS monitoring).
  • Ecotoxicity : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines.

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?

  • Methodological Answer : Contradictions often arise from impurities in starting materials or inconsistent workup. Reproducibility protocols include:

  • HPLC-PDA : Quantify purity (>95% threshold) and identify by-products .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Br % deviation <0.4%).
  • Cross-Lab Validation : Collaborative studies using standardized reagents and equipment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.